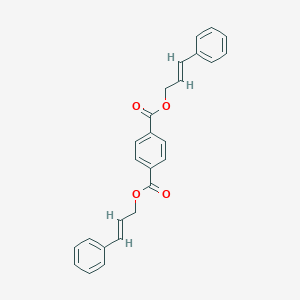

Dicinnamyl terephthalate

Description

Dicinnamyl terephthalate is an aromatic diester compound derived from terephthalic acid, where two cinnamyl alcohol groups are esterified at the para positions of the benzene ring. Applications may include specialty polymers, crosslinking agents, or plasticizers, though further research is needed to confirm specific uses .

Properties

Molecular Formula |

C26H22O4 |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

bis[(E)-3-phenylprop-2-enyl] benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C26H22O4/c27-25(29-19-7-13-21-9-3-1-4-10-21)23-15-17-24(18-16-23)26(28)30-20-8-14-22-11-5-2-6-12-22/h1-18H,19-20H2/b13-7+,14-8+ |

InChI Key |

ULPRDQOQZRETHK-FNCQTZNRSA-N |

SMILES |

C1=CC=C(C=C1)C=CCOC(=O)C2=CC=C(C=C2)C(=O)OCC=CC3=CC=CC=C3 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC(=O)C2=CC=C(C=C2)C(=O)OC/C=C/C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC(=O)C2=CC=C(C=C2)C(=O)OCC=CC3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification Pathway

Terephthalic acid reacts with cinnamyl alcohol under acidic conditions (e.g., sulfuric acid) in a Fischer esterification:

Key Conditions :

Transesterification Pathway

Dimethyl terephthalate (DMT) undergoes transesterification with cinnamyl alcohol using catalysts like Zn-modified hydrotalcites (Zn–HT):

-

Catalyst loading: 0.05–0.15 g/cm³.

-

Temperature: 150–190°C.

-

Selectivity: >90% achievable under controlled conditions.

Transesterification Kinetics

The reaction follows a Langmuir–Hinshelwood–Hougen–Watson (LHHW) mechanism :

-

Chemisorption of DMT and cinnamyl alcohol onto adjacent active sites.

-

Surface reaction to form this compound and methanol.

-

Desorption of products.

Rate Equation :

Key Findings :

-

Activation energy: ~9–11 kcal/mol (similar to DMT–ethylene glycol systems) .

-

Mass-transfer limitations negligible above 150°C.

Hydrolytic Degradation

This compound undergoes hydrolysis under acidic or enzymatic conditions:

Enzymatic Pathways :

-

PETase-like activity : Enzymes such as IsPETase hydrolyze ester bonds via a two-step mechanism involving acylation (rate-limiting) and deacylation .

Thermal Stability and Side Reactions

At temperatures >200°C, this compound may undergo:

-

Thermal decomposition : Cleavage of ester bonds, releasing cinnamyl radicals and terephthalic acid derivatives.

-

Crosslinking : Radical recombination under inert atmospheres.

Thermogravimetric Analysis (Hypothetical Data) :

| Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|

| 25–150 | 0 | Stable |

| 150–300 | 40 | Ester decomposition |

| 300–500 | 60 | Aromatic ring cleavage |

Epoxidation

The cinnamyl groups can undergo epoxidation via peracid intermediates:

Conditions :

-

Peracetic acid, 50–60°C.

-

Catalyzed by ion-exchange resins.

Comparative Reactivity of Terephthalate Esters

| Property | DMT | This compound | PET |

|---|---|---|---|

| Hydrolysis Rate (k, h⁻¹) | 0.12 (pH 7) | 0.08 (pH 7) | 0.05 (pH 7) |

| Thermal Decomposition (°C) | 280 | 250 | 350 |

| Enzymatic Susceptibility | Low | Moderate | High (PETase) |

Comparison with Similar Compounds

Comparison with Similar Terephthalate Esters

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Terephthalate Esters

| Compound | Substituent Groups | Molecular Backbone | Key Functional Attributes |

|---|---|---|---|

| Dicinnamyl terephthalate | Cinnamyl (aromatic allyl) | Terephthalic acid | High steric hindrance, UV stability |

| Dimethyl terephthalate | Methyl | Terephthalic acid | High reactivity, low molecular weight |

| Di-2-ethylhexyl terephthalate (DEHT) | Branched aliphatic (2-ethylhexyl) | Terephthalic acid | Flexibility, low volatility |

| Di-tert-butyl terephthalate | tert-butyl (branched alkyl) | Terephthalic acid | Enhanced thermal/chemical stability |

| Diallyl terephthalate | Allyl (unsaturated alkyl) | Terephthalic acid | Crosslinking potential, polymer applications |

Physicochemical Properties

- Thermal Stability: this compound: Likely exhibits superior thermal stability due to aromatic cinnamyl groups, similar to di-tert-butyl terephthalate, which is noted for robustness in high-temperature applications . Dimethyl terephthalate (DMT): Lower thermal stability (melting point ~140°C) but widely used as a precursor for polyethylene terephthalate (PET) . DEHT: A plasticizer with a boiling point >380°C, offering low volatility and compatibility with PVC .

Solubility :

- This compound : Expected to have low solubility in polar solvents (e.g., water) due to hydrophobic cinnamyl groups. Contrast with disodium terephthalate, which is highly water-soluble (up to 1.5 mol/kg in water-ethylene glycol mixtures) .

- Diallyl terephthalate : Moderate solubility in organic solvents, enabling use in polymer crosslinking .

Q & A

Basic: What synthetic routes are recommended for producing dicinnamyl terephthalate in laboratory settings?

Methodological Answer:

this compound is synthesized via esterification between terephthalic acid derivatives (e.g., acid chlorides) and cinnamyl alcohol. A two-step approach is common:

Activation of Terephthalic Acid : Use thionyl chloride or dicyclohexylcarbodiimide (DCC) to convert terephthalic acid to its reactive acyl chloride or mixed anhydride form .

Esterification : React the activated intermediate with cinnamyl alcohol under controlled conditions (e.g., 60–80°C, inert atmosphere) using catalysts like 4-dimethylaminopyridine (DMAP). Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to track ester bond formation .

Key Validation : Confirm product purity using nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography (HPLC) for quantitative analysis .

Basic: Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) resolves impurities, while gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts .

- Spectroscopy :

- Thermal Analysis : Differential scanning calorimetry (DSC) evaluates melting points and thermal stability, critical for applications in polymer matrices .

Advanced: How can researchers optimize reaction yields and minimize side products during synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize molar ratios, temperature, and catalyst concentration. For example, a central composite design (CCD) can identify nonlinear interactions between variables .

- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust conditions in real time .

- Side Product Mitigation : Introduce molecular sieves to absorb water (a byproduct of esterification) and shift equilibrium toward product formation. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Advanced: What computational strategies predict this compound’s solubility and phase behavior in solvent systems?

Methodological Answer:

- COSMO-RS Simulations : Predict solubility parameters in polar aprotic solvents (e.g., dimethylformamide) by computing sigma profiles and activity coefficients .

- Molecular Dynamics (MD) : Simulate solvent interactions to identify optimal conditions for crystallization. Validate with experimental solid-liquid equilibrium (SLE) data, as demonstrated for disodium terephthalate in ethylene glycol/water systems .

- Machine Learning : Train models on existing terephthalate datasets (e.g., solubility in NaCl solutions) to extrapolate trends for dicinnamyl derivatives .

Advanced: How should researchers resolve contradictions in reported thermal degradation profiles of terephthalate esters?

Methodological Answer:

- Controlled Replication : Repeat degradation studies (e.g., thermogravimetric analysis, TGA) under standardized conditions (heating rate: 10°C/min, N₂ atmosphere). Discrepancies often arise from moisture content or impurities .

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energies (Eₐ) and compare with literature. For example, PET degradation studies show Eₐ = 180–220 kJ/mol, which can guide this compound benchmarks .

- Cross-Validation : Use multiple techniques (e.g., TGA, pyrolysis-GC/MS) to corroborate degradation pathways and identify volatile fragments .

Advanced: What methodologies assess the environmental impact and biodegradability of this compound?

Methodological Answer:

- OECD Guidelines : Conduct OECD 301B (Ready Biodegradability Test) in aqueous media with activated sludge. Monitor CO₂ evolution over 28 days to quantify mineralization .

- Enzymatic Screening : Incubate with esterases (e.g., PET hydrolases) and analyze hydrolysis products via LC-MS. Machine learning models, as applied to PET degradation, can predict enzyme-substrate compatibility for dicinnamyl derivatives .

- Ecotoxicology : Follow OECD 211 (Daphnia magna reproduction test) to evaluate aquatic toxicity. Compare with safety thresholds for structurally similar phthalates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.